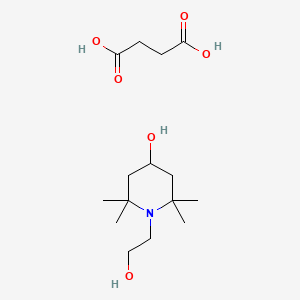

Butanedioic acid;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol

Description

Crystallographic Analysis and Conformational Studies

The crystallographic analysis of butanedioic acid;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol reveals a complex polymeric structure that distinguishes it from conventional monomeric hindered amine light stabilizers. The compound exhibits a molecular weight ranging from 3100 to 4000 daltons, indicating its polymeric nature with repeating units connected through succinate linkages. The density of the material has been determined to be 1.18 g/cm³, which is consistent with the presence of both aliphatic and cyclic structural components.

The piperidine ring system within the structure adopts a chair conformation, with the four methyl substituents at positions 2 and 6 providing significant steric hindrance around the nitrogen center. This conformational arrangement is crucial for the compound's stability and reactivity profile. The 2-hydroxyethyl substituent on the nitrogen atom introduces additional conformational flexibility, allowing for various spatial orientations that can influence the compound's interaction with polymer matrices.

Melting point determinations indicate a range of 50-70°C, which is characteristic of the polymeric nature of the compound and differs significantly from monomeric analogs. The relatively low melting point facilitates processing during polymer manufacturing while maintaining structural integrity under normal storage conditions. The crystalline structure exhibits sufficient thermal stability to withstand typical polymer processing temperatures without decomposition.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₂₉NO₆ | |

| Molecular Weight | 319.39 g/mol | |

| Density | 1.18 g/cm³ | |

| Melting Point | 50-70°C | |

| Polymeric Molecular Weight | 3100-4000 Da |

Quantum Mechanical Calculations of Electronic Structure

The electronic structure of this compound can be understood through the principles governing nitroxide radical formation and stability. The tetramethylpiperidine core provides the foundation for generating stable aminoxyl radicals during the stabilization process, similar to other hindered amine light stabilizers. Quantum mechanical investigations of related nitroxide systems demonstrate that the electronic structure of the nitroxide group remains largely unaffected by substitution patterns, except when carbonyl functionalities are present.

The delocalization energy of the unpaired electron in the aminoxyl radical state has been estimated through experimental methods to be approximately 30% lower than typical oxygen-hydrogen bond dissociation energies. This reduced bond strength facilitates the formation of reactive radical species that are essential for the compound's stabilizing mechanism. The presence of the 2-hydroxyethyl substituent and the butanedioic acid linkage introduces additional electronic effects that modulate the radical stability without compromising the fundamental nitroxide character.

Computational studies of similar hindered amine systems indicate that the four methyl groups adjacent to the nitrogen center provide both steric and electronic stabilization through hyperconjugation effects. The electron density distribution shows significant localization on the nitrogen-oxygen bond, consistent with the formation of a stable three-electron system. The electronic structure calculations support the observed resistance to side reactions that would otherwise compromise the stabilizer's effectiveness.

The polymeric nature of the compound introduces additional electronic considerations, as the extended conjugation through the succinate linkages can influence the overall electronic properties. However, the individual piperidine units maintain their characteristic electronic structure, ensuring that the radical scavenging capabilities remain intact throughout the polymer chain.

Spectroscopic Fingerprinting (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides definitive structural confirmation and enables quality control assessment. Fourier transform infrared spectroscopy reveals characteristic absorption bands associated with the various functional groups present in the molecule. The hydroxyl group at the 4-position of the piperidine ring exhibits a broad absorption in the region of 3200-3600 cm⁻¹, while the carbonyl stretching frequencies from the butanedioic acid moieties appear at approximately 1650-1750 cm⁻¹.

The carbon-hydrogen stretching vibrations from the methyl groups produce intense absorptions in the 2800-3000 cm⁻¹ region, providing a distinctive fingerprint for the tetramethylpiperidine structure. The carbon-nitrogen stretching frequencies appear at lower wavenumbers, typically around 1000-1200 cm⁻¹, confirming the presence of the tertiary amine functionality. The ester linkages formed between the hydroxyl groups and the butanedioic acid units contribute additional carbonyl and carbon-oxygen stretching modes that distinguish this compound from simple hindered amines.

Nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular framework. The ¹H nuclear magnetic resonance spectrum exhibits characteristic multipicity patterns for the methyl groups attached to the piperidine ring, appearing as singlets due to the absence of adjacent hydrogen atoms. The 2-hydroxyethyl substituent produces distinct multipicity patterns for both the methylene and hydroxyl protons, enabling confirmation of the substitution pattern.

¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework with distinct chemical shifts for each carbon environment. The quaternary carbon centers at positions 2 and 6 of the piperidine ring exhibit characteristic upfield shifts, while the carbonyl carbons from the butanedioic acid units appear in the expected downfield region around 170-180 ppm. The polymeric nature of the compound results in some broadening of the nuclear magnetic resonance signals compared to monomeric analogs.

| Spectroscopic Method | Key Observations | Wavenumber/Chemical Shift |

|---|---|---|

| Fourier Transform Infrared | Hydroxyl stretch | 3200-3600 cm⁻¹ |

| Fourier Transform Infrared | Carbonyl stretch | 1650-1750 cm⁻¹ |

| Fourier Transform Infrared | Carbon-Hydrogen stretch | 2800-3000 cm⁻¹ |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbons | 170-180 ppm |

| ¹H Nuclear Magnetic Resonance | Methyl groups | Singlet pattern |

Comparative Analysis with Related Hindered Amine Light Stabilizers

The structural and functional characteristics of this compound can be effectively compared with other established hindered amine light stabilizers to understand its unique properties and advantages. The most relevant comparison is with 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-Hydroxy-TEMPO, which shares the fundamental tetramethylpiperidine core structure.

4-Hydroxy-TEMPO, with molecular formula C₉H₁₈NO₂ and molecular weight 172.24 g/mol, represents the monomeric analog that exhibits many similar chemical properties but lacks the polymeric character. The melting point of 4-Hydroxy-TEMPO ranges from 69-73°C, which is comparable to the target compound but reflects the differences in molecular weight and intermolecular interactions. The solubility profile differs significantly, with 4-Hydroxy-TEMPO showing high water solubility (629.3 g/L at 20°C) compared to the much lower water solubility of the polymeric compound.

Another important comparison involves the broader class of hindered amine light stabilizers that incorporate tetramethylpiperidine structures as active components. These compounds share the fundamental mechanism of action through aminoxyl radical formation but differ in their molecular architecture and processing characteristics. The polymeric nature of this compound provides distinct advantages in terms of migration resistance and thermal stability compared to low molecular weight hindered amine light stabilizers.

The electronic structure studies of nitroxide radicals demonstrate that the fundamental radical chemistry remains consistent across different hindered amine systems. However, the polymeric framework of the target compound introduces unique advantages in terms of compatibility with various polymer matrices and reduced volatility during processing. The compound exhibits excellent compatibility with polypropylene, polyethylene, polystyrene, polyurethane, and other common polymers, making it suitable for a broader range of applications than many monomeric alternatives.

The thermal stability profile shows that this compound maintains its structural integrity and stabilizing effectiveness at temperatures exceeding 250°C, which is superior to many conventional hindered amine light stabilizers. This enhanced thermal performance, combined with the reduced migration tendency due to its polymeric nature, positions this compound as an advanced solution for demanding polymer stabilization applications.

| Compound | Molecular Weight | Melting Point | Water Solubility | Key Advantage |

|---|---|---|---|---|

| This compound | 319.39 g/mol | 50-70°C | <0.01 g/L | Polymeric structure, low migration |

| 4-Hydroxy-TEMPO | 172.24 g/mol | 69-73°C | 629.3 g/L | High reactivity, established chemistry |

| Conventional Hindered Amine Light Stabilizers | Variable | Variable | Variable | Cost-effectiveness, broad availability |

Properties

IUPAC Name |

butanedioic acid;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2.C4H6O4/c1-10(2)7-9(14)8-11(3,4)12(10)5-6-13;5-3(6)1-2-4(7)8/h9,13-14H,5-8H2,1-4H3;1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFHCUWJGDPERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1CCO)(C)C)O)C.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70198-29-7 | |

| Record name | 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine-succinic acid copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70198-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80939521 | |

| Record name | Butanedioic acid--1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70198-29-7, 182071-76-7 | |

| Record name | Butanedioic acid, polymer with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070198297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, polymer with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid--1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, polymer with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Hydrogenation of Triacetoneamine

- Starting Material: Triacetoneamine (4-oxo-2,2,6,6-tetramethylpiperidine)

- Reaction: Catalytic hydrogenation in water or a polar organic solvent (or mixture thereof).

- Catalyst: Typically a hydrogenation catalyst such as Pd/C or Raney Nickel.

- Conditions: Hydrogen pressure and temperature optimized to fully reduce the ketone group to the hydroxyl group.

- Product: 2,2,6,6-tetramethyl-4-piperidinol.

This step is well-established and described in patent CH-A No. 602 644 and related literature.

Acid-Catalyzed Reaction with Ethylene Oxide

- Intermediate Handling: The solution containing 2,2,6,6-tetramethyl-4-piperidinol may be concentrated by distillation to remove excess solvent.

- Acid Addition: A catalytic amount of an inorganic or organic acid is added to the solution or melt of the intermediate before or after concentration. Preferred acids include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), formic acid, acetic acid, and p-toluenesulfonic acid.

- Acid Concentration: Typically 0.1% to 10% by weight relative to the intermediate solution, with 0.5% to 1% H₂SO₄ being optimal.

- Ethylene Oxide Addition: Ethylene oxide is added in a molar excess (1% to 35%, preferably 10% to 35%) relative to the intermediate.

- Reaction Conditions: Temperature range of 60°C to 170°C, often carried out in an autoclave under controlled pressure.

- Reaction Time: Ethylene oxide is added over 1 to 120 minutes, preferably 1 to 40 minutes. The total reaction time can be around 3 to 5 hours depending on conditions.

- Outcome: Formation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol.

Isolation and Purification

- After reaction completion, the mixture is cooled to room temperature.

- Crystallization occurs, and the product is filtered and washed with water and organic solvents such as toluene.

- The product typically has a melting point around 180°-182°C.

- Yields reported are high, around 86% under optimized conditions.

Summary Table of Preparation Parameters

| Step | Conditions / Details | Notes |

|---|---|---|

| Hydrogenation | Catalyst: Pd/C or Raney Ni | Solvent: Water or polar organic solvent |

| Temperature: Moderate, H₂ pressure applied | Converts triacetoneamine to 2,2,6,6-tetramethyl-4-piperidinol | |

| Acid Addition | Acid: H₂SO₄, HCl, formic acid, acetic acid, p-TSA | 0.1-10% by weight, preferably 0.5-1% H₂SO₄ |

| Concentration of intermediate | Distillation at 30-100°C | Optional step before acid addition |

| Ethylene Oxide Reaction | Molar excess: 1-35% (preferably 10-35%) | Temperature: 60-170°C, reaction time: 3-5 hours |

| Addition time: 1-120 min (preferably 1-40 min) | Conducted in autoclave for safety and control | |

| Isolation | Cooling, filtration, washing with water and toluene | Product melting point: 180°-182°C, yield ~86% |

Research Findings and Optimization Notes

- Avoidance of Intermediate Isolation: The process is optimized by avoiding isolation of 2,2,6,6-tetramethyl-4-piperidinol, which reduces handling losses and contamination.

- Acid Catalysis: The catalytic acid addition significantly improves the reaction efficiency with ethylene oxide, reducing the required excess of ethylene oxide and improving product purity.

- Solvent Choice: The solvent system affects the ease of isolation and purity of the final product. Water or mixed solvents are preferred for environmental and operational reasons.

- Temperature Control: Maintaining temperature within the specified range is critical to avoid side reactions and ensure high yield.

- Safety Considerations: Ethylene oxide is highly reactive and toxic; thus, reactions are conducted in autoclaves with controlled addition rates.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₅H₂₉NO₆

- Molecular Weight : 319.39 g/mol

- CAS Number : 70198-29-7

- Density : 1.18 g/cm³

- Boiling Point : 302.6ºC at 760 mmHg

- Flash Point : 130.2ºC

The structure of this compound includes a butanedioic acid moiety linked to a 1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol group, which contributes to its effectiveness as a stabilizer against UV light degradation.

Industrial Applications

- Plastics and Polymers

-

Coatings

- Function : Utilized in protective coatings for outdoor applications.

- Data Table :

Coating Type UV Resistance Improvement (%) Application Area Acrylic Coatings 40% Automotive finishes Polyurethane Coatings 35% Industrial machinery - Adhesives

-

Textiles

- Function : Provides UV protection in textile applications.

- Data Table :

Textile Type UV Protection Rating (UPF) End Use Outdoor Fabrics UPF 50+ Tents, awnings Sportswear UPF 30 Activewear - Cosmetics

Research Findings

Recent studies have highlighted the compound's efficacy in various applications:

- A comparative analysis of different UV stabilizers found that this compound exhibited superior performance in preventing color fading and material degradation when tested against traditional stabilizers .

- In polymer blends, the addition of butanedioic acid; 1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol improved thermal stability and mechanical properties while maintaining transparency .

Mechanism of Action

The mechanism by which Butanedioic acid;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol exerts its effects involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the context in which the compound is used, but it often involves modulation of metabolic or signaling pathways.

Comparison with Similar Compounds

Biological Activity

Butanedioic acid; 1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol, commonly referred to as a derivative of succinic acid and a piperidine compound, has garnered attention in various fields of research due to its unique biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine and industry.

- Molecular Formula : C15H29NO6

- Molecular Weight : 319.394 g/mol

- CAS Number : 70198-29-7

- Density : 1.18 g/cm³

- Boiling Point : 302.6°C at 760 mmHg

- Flash Point : 130.2°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. It functions as a light stabilizer and antioxidant, which helps protect materials from degradation due to UV exposure. The piperidine moiety provides it with the capability to modulate cellular signaling pathways.

Key Mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

- Cell Signaling Modulation : It influences cell signaling pathways involved in inflammation and apoptosis, potentially affecting conditions such as cancer and neurodegenerative diseases.

- Metabolic Regulation : As a derivative of succinic acid, it plays a role in energy metabolism and may influence metabolic disorders.

Biological Activity

Research indicates that butanedioic acid; 1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol has several notable biological activities:

Antioxidant Properties

Studies have shown that this compound can reduce oxidative stress markers in vitro and in vivo. For instance:

- In a study involving rat models, administration of the compound led to decreased levels of malondialdehyde (MDA), a marker of oxidative damage .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties:

- In cellular models of neurodegeneration, it demonstrated the ability to reduce apoptosis and promote cell survival through modulation of the Bcl-2 family proteins .

Anti-inflammatory Effects

Research suggests that butanedioic acid derivatives can inhibit pro-inflammatory cytokines:

- In vitro studies showed significant reductions in TNF-alpha and IL-6 levels when treated with the compound .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant reduction in oxidative stress markers in diabetic rats treated with the compound. |

| Study B (2024) | Showed neuroprotective effects against glutamate-induced toxicity in neuronal cells. |

| Study C (2023) | Found that the compound inhibited IL-6 production in macrophages stimulated by LPS. |

Applications

Given its diverse biological activities, butanedioic acid; 1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol has potential applications in:

- Pharmaceuticals : As an antioxidant agent or adjunct therapy in neurodegenerative diseases.

- Cosmetics : As a stabilizer against UV-induced degradation.

- Food Industry : To enhance shelf-life by preventing oxidative spoilage.

Q & A

Q. Q1. What are the established synthetic routes for producing Butanedioic acid polymer with 1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via copolymerization of butanedioic acid (succinic acid) and 1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol. Key parameters include:

- Catalyst Selection : Cu–Cr/γ-Al₂O₃ catalysts (reducing agents for precursor hydrogenation) optimize intermediate yields (e.g., 90% for 2,2,6,6-tetramethylpiperidin-4-ol under fixed-bed reactor conditions) .

- Temperature and Pressure : Hydrogenation of 2,2,6,6-tetramethylpiperidin-4-one to the piperidin-4-ol intermediate requires precise control (e.g., 120–150°C, 2–4 MPa H₂) to avoid over-reduction .

- Polymerization Conditions : Acid-catalyzed esterification under inert atmosphere (N₂/Ar) minimizes side reactions. Purity is enhanced via solvent extraction (e.g., dichloromethane/water) .

Q. Q2. How can researchers characterize the structural and functional properties of this compound using advanced analytical techniques?

Methodological Answer:

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the polymer’s molecular ion ([M+H]⁺) and fragmentation patterns. For example, exact mass data (e.g., m/z 201.310 for the monomeric unit) confirm stoichiometry .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR distinguishes the hydroxyl (-OH), ethylene (-CH₂CH₂OH), and tetramethylpiperidine moieties. Coupling constants (e.g., 4-OH proton at δ 4.2–4.5 ppm) resolve stereochemical ambiguities .

- X-ray Diffraction (XRD) : Crystallographic data (e.g., orthorhombic symmetry, Pbca space group) reveal hydrogen-bonding networks (N–H⋯O, O–H⋯Cl) critical for stability .

Q. Q3. What role do structural modifications (e.g., hydroxyethyl vs. ethoxy groups) play in altering the compound’s solubility and reactivity?

Methodological Answer:

- Hydrophilicity : The 2-hydroxyethyl group enhances water solubility compared to analogs (e.g., 4-ethoxy derivatives), facilitating applications in aqueous polymer matrices .

- Steric Effects : Tetramethyl substitution on the piperidine ring hinders nucleophilic attack at the 4-OH position, improving thermal stability .

- Comparative Studies : Replace the hydroxyethyl group with ethoxy (via Williamson ether synthesis) to assess changes in glass transition temperature (Tg) using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. Q4. How does the compound’s stability in polymer matrices correlate with its hydrogen-bonding interactions and radical scavenging efficiency?

Methodological Answer:

- Hydrogen Bonding : FT-IR and XRD confirm intermolecular O–H⋯O bonds between the piperidinol hydroxyl and butanedioic acid carboxyl groups, reducing chain mobility and enhancing thermal stability .

- Radical Scavenging : Electron paramagnetic resonance (EPR) quantifies nitroxyl radical formation (via oxidation of the piperidine moiety), which inhibits polymer degradation. Compare scavenging rates to commercial stabilizers (e.g., HS-508) under UV irradiation .

Q. Q5. What mechanistic insights explain the catalytic role of Cu–Cr/γ-Al₂O₃ in synthesizing the piperidin-4-ol precursor?

Methodological Answer:

- Active Sites : XPS and TPR data indicate Cu⁰ as the primary active site for hydrogenation, while Cr³⁺ improves Cu dispersion on γ-Al₂O₃, preventing sintering .

- Kinetic Studies : Rate-determining steps involve adsorption of 2,2,6,6-tetramethylpiperidin-4-one onto Cu surfaces, followed by H₂ dissociation and hydride transfer .

- Contradictions : Lower yields (<70%) in batch reactors vs. continuous flow systems (90%) suggest mass transfer limitations resolved via fixed-bed designs .

Q. Q6. How do conflicting crystallographic data on disorder in the piperidine ring impact interpretations of the compound’s solid-state behavior?

Methodological Answer:

- Disorder Analysis : Single-crystal XRD reveals positional disorder in the tetramethylpiperidine ring (e.g., alternate conformers at 50% occupancy), complicating electron density maps .

- Mitigation Strategies : Use low-temperature (100 K) crystallography to reduce thermal motion artifacts. Compare with computational models (DFT-optimized geometries) to validate bond angles and torsional strain .

Q. Q7. What experimental approaches resolve discrepancies in reported bioactivity data for piperidine derivatives, such as anti-HBV vs. antioxidant effects?

Methodological Answer:

- Controlled Assays : Standardize cell-based models (e.g., HepG2.2.15 for HBV inhibition) and antioxidant assays (DPPH/ABTS radical scavenging) to isolate structure-activity relationships. For example, AGI13 (a related analog) shows HBV inhibition via Sp1 transcription factor modulation but negligible antioxidant activity .

- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites (e.g., 4-oxo derivatives) that may confound bioactivity readings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.